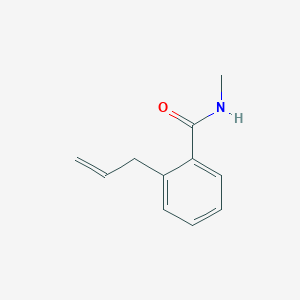

2-allyl-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Allyl-N-methylbenzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by an allyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

N-methylbenzamide+allyl bromide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group can be reduced to form an amine.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Allyl-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-allyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Allyl-N-methylbenzamide can be compared with other similar compounds, such as:

N-methylbenzamide: Lacks the allyl group, which may result in different chemical reactivity and biological activity.

N-allylbenzamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

N-methyl-N-phenylbenzamide: Contains a phenyl group instead of an allyl group, leading to different chemical and physical properties.

Biological Activity

2-Allyl-N-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to present a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C11H13N

- Molecular Weight : 175.23 g/mol

- IUPAC Name : this compound

The structure of this compound features an allyl group attached to a benzamide framework, which is crucial for its biological activity. The presence of the allyl moiety may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

The antimicrobial effects are attributed to the compound's ability to disrupt microbial cell walls or metabolic processes, likely enhanced by the allyl group which increases reactivity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies show that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This suggests its utility in managing inflammatory diseases, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promise against various fungal pathogens. Its antifungal activity suggests potential applications in developing antifungal therapies, particularly in treating resistant strains.

Potential Anticancer Activity

Emerging evidence indicates that this compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in cancer cell lines, possibly through modulation of signaling pathways related to cell survival and proliferation. This aspect warrants further investigation to explore its potential as an anticancer agent.

The biological effects of this compound are thought to arise from its interaction with various molecular targets, including enzymes and receptors. Possible mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It may affect receptor-mediated signaling pathways.

- Interference with Nucleic Acids : The compound could potentially interact with nucleic acids, influencing gene expression.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

- Inflammation Model Study : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in significant reductions in inflammatory markers compared to controls.

- Anticancer Research : Preliminary research involving cancer cell lines showed that treatment with the compound led to increased rates of apoptosis, suggesting it may act as a potential chemotherapeutic agent .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-methyl-2-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H13NO/c1-3-6-9-7-4-5-8-10(9)11(13)12-2/h3-5,7-8H,1,6H2,2H3,(H,12,13) |

InChI Key |

KJSBISHCGAQOFK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.